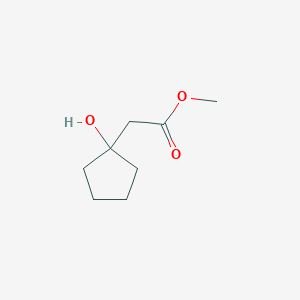

Methyl 2-(1-hydroxycyclopentyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(1-hydroxycyclopentyl)acetate is an organic compound with the molecular formula C8H14O3. It is a derivative of cyclopentane, featuring a hydroxy group and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-hydroxycyclopentyl)acetate typically involves the esterification of 2-(1-hydroxycyclopentyl)acetic acid with methanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid as a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(1-hydroxycyclopentyl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed

Major Products:

Oxidation: Formation of 2-(1-oxocyclopentyl)acetic acid.

Reduction: Formation of 2-(1-hydroxycyclopentyl)ethanol.

Substitution: Formation of various substituted cyclopentyl derivatives

Scientific Research Applications

Methyl 2-(1-hydroxycyclopentyl)acetate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the synthesis of fragrances and flavoring agents due to its ester functionality .

Mechanism of Action

The mechanism of action of Methyl 2-(1-hydroxycyclopentyl)acetate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Methyl 2-((1R,3R)-3-hydroxycyclopentyl)acetate: A stereoisomer with similar chemical properties but different biological activity.

Cyclopentolate: A compound with a similar cyclopentane structure but different functional groups and pharmacological effects

Uniqueness: Methyl 2-(1-hydroxycyclopentyl)acetate is unique due to its specific combination of hydroxy and ester functional groups, which confer distinct chemical reactivity and potential biological activity.

Biological Activity

Methyl 2-(1-hydroxycyclopentyl)acetate is a compound of increasing interest due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is an ester characterized by a cyclopentane ring with a hydroxyl group and an acetate moiety. Its chemical formula is C9H16O3, and it exhibits moderate solubility in organic solvents, making it suitable for various applications in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The hydroxy group can form hydrogen bonds with biological molecules, enhancing its reactivity and modulating various biochemical pathways. Additionally, the ester functionality allows for hydrolysis, releasing active metabolites that may exert therapeutic effects.

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. These effects are particularly relevant in the context of pain management and inflammatory diseases. The compound's structural similarity to other known anti-inflammatory agents supports this hypothesis.

Antiviral Potential

Recent investigations have explored the compound's potential as an antiviral agent. Its mechanism involves inhibition of viral proteases, which are crucial for viral replication. For instance, studies on related compounds have shown promising results in inhibiting SARS-CoV-2 proteases, suggesting that this compound could similarly impact viral biology .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

- Study 1 : In vitro assays demonstrated that the compound inhibited the growth of certain cancer cell lines, indicating potential anticancer properties.

- Study 2 : Animal models treated with this compound exhibited reduced inflammation markers, supporting its anti-inflammatory claims.

- Study 3 : Pharmacokinetic studies indicated favorable absorption and distribution profiles when administered in vivo, suggesting potential for therapeutic use .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | Mechanism |

|---|---|---|---|

| Methyl 2-((1R,3R)-3-hydroxycyclopentyl)acetate | Similar cyclopentane structure | Different anti-inflammatory effects | Varies due to stereochemistry |

| Cyclopentolate | Cyclopentane derivative | Anticholinergic effects | Inhibition of acetylcholine receptors |

This table highlights how slight variations in structure can lead to significant differences in biological activity.

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

methyl 2-(1-hydroxycyclopentyl)acetate |

InChI |

InChI=1S/C8H14O3/c1-11-7(9)6-8(10)4-2-3-5-8/h10H,2-6H2,1H3 |

InChI Key |

JXOQSVPOCBAVES-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1(CCCC1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.